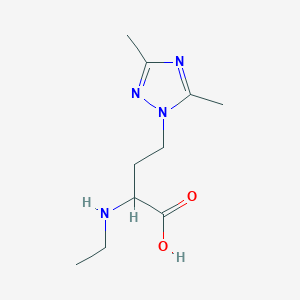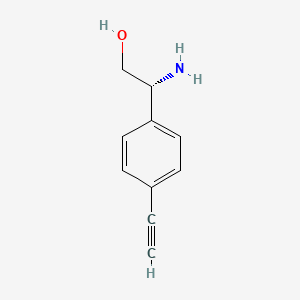
(r)-2-Amino-2-(4-ethynylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both an amino group and an ethynyl group on the phenyl ring makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynylbenzaldehyde and a chiral amine.
Reaction Conditions: The key step involves the addition of the chiral amine to the aldehyde under controlled conditions to form the desired product. This reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitriles, while reduction of the ethynyl group may yield alkanes.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a building block for biologically active compounds.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL: The enantiomer of the compound, which may have different biological activity.
4-ETHYNYLANILINE: A simpler compound with similar functional groups but lacking the chiral center.
2-AMINO-2-PHENYLETHANOL: A related compound without the ethynyl group.
Uniqueness
(2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL is unique due to the combination of its chiral center and the presence of both an amino group and an ethynyl group. This makes it a valuable intermediate for the synthesis of more complex and potentially biologically active molecules.
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(4-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-2-8-3-5-9(6-4-8)10(11)7-12/h1,3-6,10,12H,7,11H2/t10-/m0/s1 |
Clé InChI |
ZFUAFGQLPHGVEQ-JTQLQIEISA-N |
SMILES isomérique |
C#CC1=CC=C(C=C1)[C@H](CO)N |
SMILES canonique |
C#CC1=CC=C(C=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



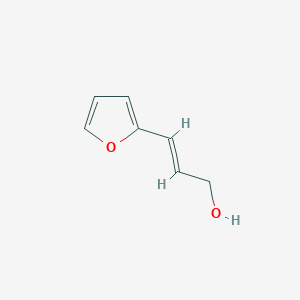
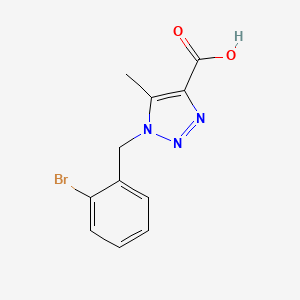

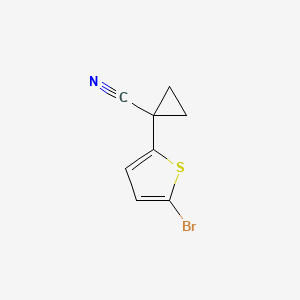
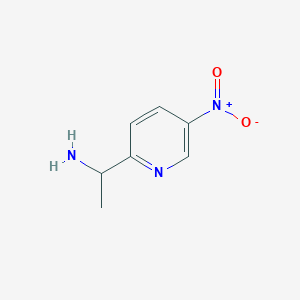
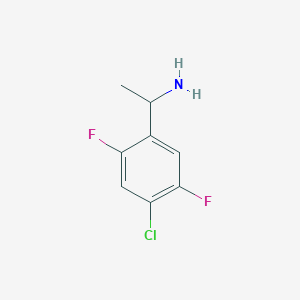
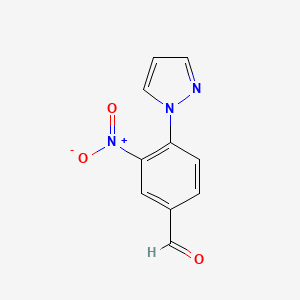
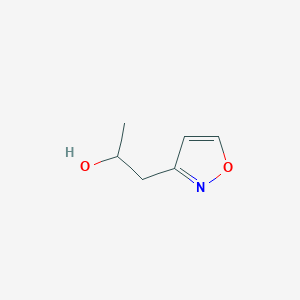

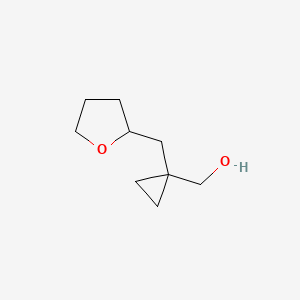
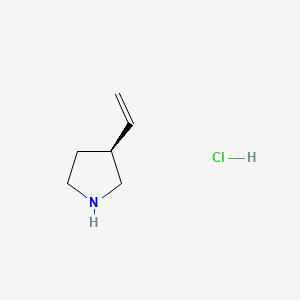
![13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
